Chlorzoxazone-13C
Description
Propriétés
Formule moléculaire |
C7H4ClNO2 |
|---|---|
Poids moléculaire |
170.56 g/mol |
Nom IUPAC |
5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1 |
Clé InChI |
TZFWDZFKRBELIQ-CDYZYAPPSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Cl)N[13C](=O)O2 |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=O)O2 |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization of 4-Chloro-2-Aminophenol with Ethyl Chloroformate
Reaction Mechanism and Conditions
The most widely reported method involves the acylation of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of a base. This one-pot reaction proceeds via intermediate urethane formation, followed by cyclization to yield chlorzoxazone-13C. Key parameters include:
- Solvent System : Ethyl acetate, acetonitrile, or water.
- Base : Potassium carbonate (2.0–3.0 equivalents).
- Temperature : 55–60°C for cyclization, with cooling to 0–10°C for precipitation.
- Isotope Incorporation : 13C labeling is achieved using 13C-enriched ethyl chloroformate or 4-chloro-2-aminophenol.
Optimization Insights
Scalability and Industrial Feasibility
This method avoids toxic reagents like phosgene and operates under mild conditions, making it suitable for large-scale production. A representative protocol from US20170022172A1 details:
Ethyl chloroformate (1.96 g, 18.1 mmol) is dripped into a suspension of sodium bicarbonate (5.8 g, 69.0 mmol) and 4-chloro-2-aminophenol (2.0 g, 13.9 mmol) in water (11 mL) at 0°C. After 2 hours at 55–60°C, this compound is isolated with 98% yield.
Baeyer-Villiger Oxidation of Labeled Precursors
Synthesis from 13C-Labeled Benzene
Multistep Isotopic Incorporation
An improved synthesis from [13C6]benzene involves:
- Nitration and Reduction : [13C6]benzene → 4-chloro-2-nitroresorcinol-13C.
- Reductive Cyclization : Catalytic hydrogenation with Raney Ni yields 6-hydroxythis compound.
- Final Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity
Urea-Mediated Cyclization Under Acidic Conditions
Traditional Approach with Modern Adaptations
CN1235888C outlines a method using urea and hydrochloric acid for cyclization:
- Reduction : 2,5-dichloronitrobenzene → 2,5-dichloroaniline (LiAlH4 or Raney Ni).
- Hydrolysis : NaOH/KOH at 85°C yields 2-amino-4-chlorophenol.
- Cyclization : Urea in HCl generates this compound after ethanol/water recrystallization.
Challenges and Solutions
Comparative Analysis of Preparation Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Ethyl Chloroformate | 4-Chloro-2-aminophenol | 98 | 98 | Mild conditions, high scalability |
| Baeyer-Villiger | SM-1 | 85 | 99 | Avoids high temperatures |
| 13C6-Benzene | [13C6]Benzene | 18 | 97 | Full isotopic control |
| Urea Cyclization | 2,5-Dichloronitrobenzene | 91 | 95 | Cost-effective for bulk synthesis |
Analytical Characterization
Isotopic Purity Assessment
Regulatory Considerations
- USP Standards : Compliance with <731> Mass Spectrometry for isotopic drugs.
Analyse Des Réactions Chimiques
Method A: Acylation-Cyclization
-
Reactants : 4-Chloro-2-aminophenol, ethyl chloroformate-13C.
-
Conditions :
-
Base: Potassium carbonate or triethylamine.
-
Solvent: Acetonitrile, ethyl acetate, or water.
-
Temperature: 60°C for 2–18 hours.
-
-
Mechanism :
-
Acylation of the amine group by ethyl chloroformate-13C.
-
Cyclization to form the benzoxazolone ring.
-
Method B: Hydrolysis-Reduction
-
Reactants : 2,5-Dichloronitrobenzene.
-
Conditions :
-
Hydrolysis: Strong alkali (120–150°C, 16–24 hours).
-
Reduction: Raney nickel catalyst in methanol.
-
-
Mechanism :
Table 1: Synthesis Method Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 98% | 85–90% |
| Purity | >95% | ~90% |
| Reaction Time | 2–18 hours | 24+ hours |
| Isotope Incorporation | Direct (13C in ethyl chloroformate) | Indirect (via intermediates) |
Hydrolysis Reactions
Chlorzoxazone-13C undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Conditions: HCl (1M), reflux.
-
Products: 4-Chloro-2-aminophenol-13C and CO₂.
-
-
Basic Hydrolysis :
-
Conditions: NaOH (1M), 80°C.
-
Products: 4-Chloro-2-hydroxybenzamide-13C.
-
Key Data :
-
Hydrolysis rates increase with temperature (>80°C) and ionic strength.
-
Isotopic labeling does not alter hydrolysis kinetics but aids in tracking degradation pathways .
Nucleophilic Substitution
The chlorine atom at position 5 participates in nucleophilic aromatic substitution:
-
Example Reaction :
-
Reactant: this compound + NaOH (excess).
-
Product: 5-Hydroxybenzoxazolone-13C.
-
Conditions: 100°C, aqueous ethanol.
-
Mechanistic Insight :
-
The electron-withdrawing benzoxazolone ring activates the chlorine atom for substitution.
-
Isotopic labeling at the carbonyl group (13C) does not affect substitution rates .
Electrophilic Aromatic Substitution
The benzoxazolone ring undergoes electrophilic reactions at position 6:
-
Nitration :
-
Reactants: HNO₃/H₂SO₄.
-
Product: 6-Nitrothis compound.
-
Yield: 70–75%.
-
-
Sulfonation :
-
Reactants: Fuming H₂SO₄.
-
Product: 6-Sulfothis compound.
-
Table 2: Reaction Conditions for Electrophilic Substitution
| Reaction | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C | 72% |
| Sulfonation | H₂SO₄ (20% oleum) | 50°C | 65% |
Stability and Degradation
Applications De Recherche Scientifique
Pharmacokinetic Studies
Chlorzoxazone-13C is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone in human subjects. The stable isotope labeling allows researchers to differentiate between endogenous and exogenous compounds in biological samples.
- Key Findings :
- Studies have shown that this compound can be effectively used to trace metabolic pathways in liver microsomes and hepatocytes, providing insights into its biotransformation processes.
- The use of this isotope has facilitated the understanding of drug-drug interactions, particularly with cytochrome P450 enzymes involved in chlorzoxazone metabolism .
Drug Interaction Studies
This compound is instrumental in studying drug interactions, particularly those involving herbal supplements or other pharmaceuticals. The isotope's ability to provide accurate quantification makes it a valuable tool for assessing potential interactions that may alter the pharmacological effects of chlorzoxazone.
- Application Example :
Cellular and Molecular Biology Research
In cellular biology, this compound serves as a tracer for metabolic studies. Its incorporation into cell culture systems allows for real-time monitoring of metabolic processes and cellular responses to treatments.
- Research Insights :
- This compound has been used to study the modulation of signaling pathways in mesenchymal stem cells (MSCs), particularly its role in enhancing the immunosuppressive capacity of these cells via modulation of FOXO3 phosphorylation .
- The compound's effects on ion channel activity have also been explored, revealing its potential as an activator of small conductance calcium-activated potassium channels (SK channels), which may have implications for alcohol consumption behaviors .
Table 1: Summary of Pharmacokinetic Studies Using this compound
Table 2: Drug Interaction Studies Involving this compound
| Interaction | Herbal Supplement | Effect on Chlorzoxazone Metabolism | Reference |
|---|---|---|---|
| Interaction A | Herb X | Increased clearance rate observed | |
| Interaction B | Herb Y | Inhibition of CYP450 activity noted |
Case Studies
Case Study 1: Immunosuppressive Capacity Enhancement
A study investigated the effects of this compound on MSCs in vitro. It was found that treatment with Chlorzoxazone enhanced the cells' immunosuppressive abilities by modulating key transcription factors involved in immune response regulation. This has potential therapeutic implications for conditions requiring immune modulation .
Case Study 2: Alcohol Consumption and SK Channel Activation
Another research highlighted the role of Chlorzoxazone as an SK channel activator. The study demonstrated that activation led to reduced alcohol intake through neuro-adaptation mechanisms, suggesting therapeutic avenues for alcohol dependence treatment .
Mécanisme D'action
Chlorzoxazone-13C exerts its effects by acting on the central nervous system. It primarily affects the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms. The compound interacts with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, leading to muscle relaxation and pain relief.
Comparaison Avec Des Composés Similaires
Parent Compound: Chlorzoxazone
Structural Similarities: Chlorzoxazone-13C shares the benzoxazolinone backbone and hydroxyl group with Chlorzoxazone. Key Differences:
- Isotopic Labeling: this compound contains a 13C isotope, enabling its use as a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, unlike the non-labeled parent compound .
- Applications : Chlorzoxazone is used therapeutically for muscle spasms, while this compound serves as a research tool for metabolic profiling .
Table 1: Structural and Functional Comparison
| Compound | Isotopic Label | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| Chlorzoxazone | None | 169.57 | Therapeutic |
| This compound | 13C | ~170.57 | Metabolic Tracing |
Metabolite: 6-Hydroxy Chlorzoxazone-13C6
Structural Relationship : This compound is the primary metabolite of Chlorzoxazone, produced via CYP2E1-mediated hydroxylation. The 13C6 label allows tracking of metabolic flux in vitro and in vivo .
Functional Contrast :
- Role in Research : While this compound traces parent drug kinetics, 6-Hydroxy Chlorzoxazone-13C6 is used to study CYP2E1 activity and metabolic clearance rates .
- Analytical Methods : Both compounds are analyzed via LC-MS/MS and 13C-NMR, but the metabolite requires higher sensitivity due to lower concentrations in biological matrices .
Table 2: Metabolic Properties
| Compound | Target Enzyme | Metabolic Pathway | Detection Method |
|---|---|---|---|
| This compound | CYP2E1 | Hydroxylation | LC-MS, 13C-NMR |
| 6-Hydroxy Chlorzoxazone-13C6 | N/A | Excretion | High-resolution MS |
Comparison with Isotope-Labeled Analogs
Deuterated Chlorzoxazone (e.g., Chlorzoxazone-d4)
Functional Similarity : Deuterated analogs are also used to study pharmacokinetics but employ deuterium (2H) instead of 13C.
Key Differences :
- Metabolic Stability : Deuteration may slow metabolism (via the kinetic isotope effect), whereas 13C labeling has negligible impact on reaction rates, making this compound ideal for unbiased metabolic tracing .
- Analytical Utility : Deuterated compounds are detected via MS shifts in m/z ratios, while 13C labels require isotope-specific NMR or MS protocols .
Other 13C-Labeled Muscle Relaxants (e.g., Carisoprodol-13C)
Functional Comparison : Carisoprodol-13C, like this compound, is used to study muscle relaxant metabolism. However, Carisoprodol targets CYP2C19 instead of CYP2E1, leading to distinct metabolite profiles and drug-drug interaction risks .
Table 3: Isotope-Labeled Muscle Relaxants
| Compound | Isotope | Target CYP Enzyme | Primary Application |
|---|---|---|---|
| This compound | 13C | CYP2E1 | Metabolic Pathway Mapping |
| Carisoprodol-13C | 13C | CYP2C19 | Drug Interaction Studies |
Activité Biologique
Chlorzoxazone-13C is a stable isotope-labeled derivative of chlorzoxazone, a centrally acting muscle relaxant primarily used for treating muscle spasms and associated pain. The biological activity of chlorzoxazone and its isotopic variant has been the subject of various studies, particularly focusing on its pharmacokinetics, immunomodulatory effects, and potential hepatotoxicity.
Pharmacokinetics and Metabolism
Chlorzoxazone is predominantly metabolized by cytochrome P450 2E1 (CYP2E1) to form 6-hydroxychlorzoxazone, which is subsequently glucuronidated for elimination. Studies have shown that approximately 90% of the administered dose is oxidized by CYP2E1, making chlorzoxazone a reliable in vivo probe for assessing CYP2E1 activity in humans. Variability in CYP2E1 activity has been observed based on factors such as body composition and recent ethanol intake, which can influence the metabolism of chlorzoxazone .
Key Pharmacokinetic Findings
| Parameter | Value |
|---|---|
| Metabolite | 6-Hydroxychlorzoxazone |
| Primary Enzyme | CYP2E1 |
| % Dose Metabolized | ~90% |
| Elimination Pathway | Glucuronidation |
| Variability Influencers | Body build, ethanol intake |
Immunomodulatory Effects
Recent research highlights chlorzoxazone's potential to enhance the immunosuppressive capacity of mesenchymal stem cells (MSCs). Chlorzoxazone treatment has been shown to inhibit T-cell activation and proliferation effectively. This effect is mediated through the modulation of FOXO3 phosphorylation, leading to increased expression of immune-related genes and anti-inflammatory cytokines such as indoleamine 2,3-dioxygenase (IDO) .
Case Study: Immunosuppressive Capacity Enhancement
In a controlled study involving MSCs derived from human umbilical cord blood:
- Objective : To assess the immunosuppressive effects of chlorzoxazone on T-cell activation.
- Method : MSCs were pre-treated with chlorzoxazone for 24 hours before co-culture with peripheral blood mononuclear cells (PBMCs).
- Results :
- CZ-treated MSCs demonstrated a significant reduction in T-cell proliferation compared to untreated controls.
- Enhanced expression of IDO and other immune mediators was observed.
- In vivo models showed reduced inflammatory infiltration in renal tissues after chlorzoxazone treatment.
Hepatotoxicity Concerns
Despite its therapeutic benefits, chlorzoxazone has been associated with hepatotoxic reactions. An analysis of clinical cases revealed instances where chlorzoxazone was implicated as a hepatotoxic agent, particularly when used in combination with acetaminophen. A review identified 23 cases of chlorzoxazone-associated hepatotoxicity since its introduction, including two fatalities due to hepatic failure .
Summary of Hepatotoxicity Cases
| Study Year | Number of Cases | Notable Outcomes |
|---|---|---|
| 1970-2024 | 23 | 2 deaths due to hepatic failure |
Q & A
Q. Advanced Research Focus
- Conduct preliminary stability assays in biological fluids (e.g., plasma, urine) to assess 13C loss over time.
- Use triple-quadrupole MS with MRM transitions specific to 13C-containing fragments to monitor exchange .
What ethical and safety protocols are essential when handling this compound in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
